2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic compound. This compound belongs to the class of phenoxy compounds and contains a chlorophenyl group, a triazole ring, and a bicyclic azabicyclooctane structure. It is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of the 4-chlorophenol derivative.
Triazole Formation: The 1H-1,2,3-triazole ring is constructed using a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final coupling of the chlorophenol derivative with the triazole moiety is performed using standard etherification reactions, typically under basic conditions.
Industrial Production Methods
Batch Synthesis: Most industrial syntheses employ batch processing, which allows for controlled reaction conditions and purification steps.
Continuous Flow Systems: For large-scale production, continuous flow systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: The triazole ring can be selectively reduced under mild conditions to form dihydrotriazole derivatives.
Substitution
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Sodium methoxide and potassium tert-butoxide are used in nucleophilic substitution reactions.
Major Products
Quinone Derivatives: Formed from oxidation reactions.
Dihydrotriazole Derivatives: Formed from reduction reactions.
Functionalized Phenoxy Compounds: Result from nucleophilic substitution.
Scientific Research Applications
This compound has significant applications in various fields of scientific research:
Chemistry: : Used as a precursor in organic synthesis, especially in the synthesis of complex molecules.
Biology: : Investigated for its potential as a biological probe due to its unique structural features.
Medicine: : Explored for its therapeutic potential, particularly in the design of antimicrobial and anticancer agents.
Industry: : Utilized in the development of novel materials and as a catalyst in industrial processes.
Mechanism of Action
Mechanism
Binding to Targets: The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions.
Pathways: Engages in various biochemical pathways, influencing processes such as enzyme inhibition and receptor modulation.
Molecular Targets and Pathways
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Receptors: Modulates receptor activity, impacting signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one: Has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group confers unique reactivity, making this compound more versatile in chemical reactions compared to its analogs.
Its specific binding affinity to certain biological targets distinguishes it in biomedical research.
Conclusion
2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it a significant subject of study in fields ranging from organic chemistry to biomedicine.
Biological Activity
The compound 2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Chlorophenoxy group : Contributes to lipophilicity and potential interactions with biological membranes.
- Triazole moiety : Known for its role in antifungal and antimicrobial activity.
- Azabicyclo[3.2.1]octane framework : Often associated with neuroactive properties.
Molecular Formula
The molecular formula of the compound is C17H19ClN4O with a molecular weight of approximately 320.81 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole group may inhibit enzymes such as cytochrome P450, affecting drug metabolism and synthesis pathways.
- Receptor Binding : The azabicyclo structure may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, triazole derivatives are known for their effectiveness against a range of pathogens, including fungi and bacteria.
Pathogen Type | Activity Level | Reference |
---|---|---|
Fungi | Moderate | |
Gram-positive bacteria | High | |
Gram-negative bacteria | Moderate |
Case Studies
- Antifungal Efficacy : A study investigated the antifungal properties of triazole derivatives against various fungal strains. The results showed that compounds with a similar structure exhibited IC50 values in the low micromolar range, indicating potent antifungal activity.
- Neuropharmacological Effects : Another research focused on the neuroactive properties of azabicyclo compounds. It was found that these compounds could modulate neurotransmitter release, potentially offering therapeutic benefits for neurological disorders.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound exhibits low acute toxicity; however, long-term effects remain to be thoroughly investigated.
Toxicological Data Summary
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAYOIADEJELOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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